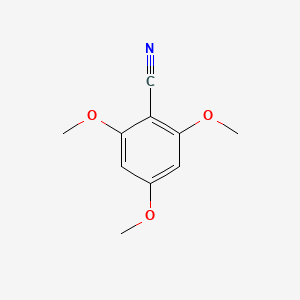

2,4,6-Trimethoxybenzonitrile

Descripción

Historical Context and Early Studies of Aromatic Nitriles with Methoxy (B1213986) Substitution

The study of aromatic nitriles is fundamental to organic chemistry, serving as key intermediates in the synthesis of a wide array of nitrogen-containing heterocycles and other functional molecules. researchgate.netnih.gov Early research into methoxy-substituted aromatic nitriles was driven by the desire to understand how electron-donating groups influence the reactivity and properties of the benzene (B151609) ring and the cyano group.

A significant body of early work focused on cycloaddition reactions. For instance, studies from the late 1980s investigated the 1,3-dipolar cycloaddition reactions of 2,4,6-trimethoxybenzonitrile oxide with various dipolarophiles like disubstituted acetylenes. acs.orgacs.org These reactions were pivotal in synthesizing substituted isoxazoles, a class of heterocyclic compounds with notable chemical and biological interest. preprints.orgresearchgate.net The generation of the reactive nitrile oxide intermediate from the corresponding aldoxime was a key step in this research. preprints.org

Synthetic methodologies for preparing polyfunctionalized aromatic nitriles have also been a historical focus. One established route involves the conversion of aryl oxazolines, which can be readily functionalized, into the corresponding nitriles under specific conditions. researchgate.netnih.gov More recent advancements have introduced transition-metal-catalyzed reactions, such as the ruthenium-catalyzed ortho-alkenylation of aromatic nitriles, which allows for selective C-H bond activation and the formation of new carbon-carbon bonds. rsc.org These developments represent a shift towards more efficient and atom-economical synthetic routes.

Significance of this compound in Synthetic Chemistry and Material Science

The utility of this compound as a chemical intermediate is extensive, primarily in the fields of synthetic organic chemistry and material science. Its structural features make it a versatile starting material for complex molecular architectures.

In synthetic chemistry , this compound is a valuable building block for pharmaceuticals and bioactive molecules. chemicalbook.com It is a precursor for synthesizing various heterocyclic systems. For example, its nitrile oxide derivative readily undergoes cycloaddition reactions to form isoxazolines and isoxazoles, which have been investigated for potential antimicrobial and antioxidant activities. preprints.orgresearchgate.net The compound can also be reduced to form 2,4,6-trimethoxybenzylamine, another important synthetic intermediate. mdpi.com Furthermore, it serves as a ligand in coordination chemistry, capable of forming complexes with metal ions. biosynth.com The steric hindrance provided by the flanking methoxy groups can influence the coordination geometry and stability of these complexes. In some advanced catalytic systems, such as cobalt-catalyzed [2+2+2] cycloadditions for synthesizing axially chiral biaryls, this compound has been used as a reactant, although its high steric hindrance can make reactions sluggish. acs.org

In material science , the compound and its derivatives have shown promise in the creation of novel functional materials. The oxide derivative has been used in cycloaddition reactions with fullerenes, leading to the formation of complex isoxazolo-fullerene bisadducts, which are of interest for their electronic properties. researchgate.net The related compound, (2,4,6-Trimethoxyphenyl)methanol, can be used to generate unusually stable triarylcarbenium salts, which have potential applications in materials due to their thermal stability. In the realm of supramolecular chemistry, gold(I) complexes of this compound have been used in the controlled disassembly of self-assembled cages, which in turn can trigger the formation of gold nanoparticles with tunable morphologies. rsc.org This demonstrates its role in creating dynamic material systems.

| Field | Application of this compound | Key Products/Outcomes |

| Synthetic Chemistry | Precursor for Heterocycles | Isoxazolines, Isoxazoles acs.orgpreprints.org |

| Ligand in Coordination Chemistry | Metal Complexes biosynth.com | |

| Intermediate for Amines | 2,4,6-Trimethoxybenzylamine mdpi.com | |

| Material Science | Fullerene Functionalization | Isoxazolo-fullerene Adducts researchgate.net |

| Supramolecular Chemistry | Controlled release from cages, Gold Nanoparticle Synthesis rsc.org | |

| Precursor for Stable Species | Derivatives used for stable Triarylcarbenium Salts |

Overview of Research Directions and Unexplored Avenues for this compound

Current and future research involving this compound continues to build upon its established synthetic utility while exploring new frontiers. A primary direction remains the synthesis of novel, biologically active compounds. The isoxazole (B147169) and triazole moieties derived from this nitrile are of particular interest for developing new therapeutic agents. acs.orgpreprints.org Further exploration of the pharmacological potential of these derivatives is an active area of investigation.

In catalysis, there is an opportunity to develop more efficient catalytic systems that can overcome the steric hindrance of this compound. The sluggishness observed in certain cobalt-catalyzed reactions highlights the need for new catalysts or reaction conditions that can accommodate bulky substrates, potentially expanding the scope of its application in asymmetric synthesis. acs.org

The role of this compound in material science presents several unexplored avenues. Its use in the controlled formation of nanoparticles could be expanded to other metallic or semiconductor materials. rsc.org The unique electronic properties conferred by the three methoxy groups could be harnessed in the design of new organic electronic materials, such as components for organic light-emitting diodes (OLEDs) or organic photovoltaics. Investigating the polymerization of derivatives of this compound could lead to new polymers with tailored thermal and optical properties. Furthermore, a deeper investigation into its coordination chemistry with a wider range of transition metals could yield novel catalysts or functional materials with unique magnetic or photophysical properties.

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,6-trimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRHJUMDNWLSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180403 | |

| Record name | 2,4,6-Trimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2571-54-2 | |

| Record name | 2,4,6-Trimethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2571-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002571542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIMETHOXYBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8A3G2DU56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 2,4,6 Trimethoxybenzonitrile and Its Precursors

Synthesis of 2,4,6-Trimethoxybenzaldoxime as a Key Intermediate

A crucial intermediate in the synthesis of 2,4,6-trimethoxybenzonitrile is 2,4,6-trimethoxybenzaldoxime. This compound is typically prepared from its corresponding aldehyde, 2,4,6-trimethoxybenzaldehyde (B41885). mdpi.comresearchgate.net

One common method involves the reaction of 2,4,6-trimethoxybenzaldehyde with hydroxylamine (B1172632) hydrochloride. mdpi.comresearchgate.netrsc.org In a typical procedure, the aldehyde is dissolved in a mixture of ethanol (B145695) and a sodium hydroxide (B78521) solution. mdpi.comresearchgate.net This solution is then combined with an aqueous solution of excess hydroxylamine hydrochloride and heated. researchgate.net Upon cooling, 2,4,6-trimethoxybenzaldoxime crystallizes and can be collected by filtration. researchgate.net An alternative procedure involves refluxing a mixture of the aldehyde, hydroxylamine hydrochloride, and sodium acetate (B1210297) in an ethanol/water solvent system. rsc.org Another reported synthesis involves reacting 2,4,6-trimethoxybenzaldehyde with hydroxylamine sulphate and potassium hydroxide in an ethanol/water mixture at room temperature. rsc.org

The reaction works well for a variety of benzaldoxime (B1666162) derivatives, and the resulting 2,4,6-trimethoxybenzaldoxime derivatives are often crystalline, facilitating purification by recrystallization. chemspider.com

Preparation of this compound Oxide

This compound oxide is another important intermediate, particularly in the synthesis of isoxazoline (B3343090) derivatives. researchgate.netnih.gov It is synthesized from 2,4,6-trimethoxybenzaldoxime. mdpi.comresearchgate.netnih.gov The process involves dissolving the aldoxime in a solution of sodium hydroxide and pyridine. mdpi.comresearchgate.netnih.gov This solution is then added dropwise to a cold solution of bromine in aqueous sodium hydroxide, maintaining the temperature at 0 °C. mdpi.comresearchgate.netnih.gov The resulting white precipitate of this compound oxide is then filtered, washed, and dried. researchgate.net The stability of the nitrile oxide is enhanced by the bulky methoxy (B1213986) groups at the ortho positions of the benzene (B151609) ring. rsc.org

The conversion of aldoximes to nitriles is fundamentally a dehydration reaction. organic-chemistry.orgnih.gov Various reagents and catalytic systems have been developed to facilitate this transformation under mild conditions. organic-chemistry.org For instance, trichloroacetonitrile (B146778) has been shown to be an effective dehydrating agent for various aldoximes, yielding the corresponding nitriles without the need for a metal catalyst. researchgate.net

N,N-Dimethylformamide (DMF) can also act as both a solvent and a catalyst for the dehydration of aldoximes to nitriles at elevated temperatures (135 °C). researchgate.net An electrochemical approach offers a halogen-free method for synthesizing nitriles from oximes. rsc.org This method involves a domino oxidation-reduction sequence and has been successfully applied to 2,4,6-trimethoxybenzaldoxime, yielding the corresponding nitrile. rsc.org

Direct Synthesis Approaches for this compound

Direct methods for synthesizing this compound that bypass the isolation of the aldoxime or nitrile oxide intermediates are also of significant interest.

One-pot syntheses of aryl nitriles from aromatic aldehydes are particularly efficient. rsc.org These methods often involve the in-situ formation of the aldoxime followed by its immediate dehydration. For example, aldehydes can be converted to nitriles by reaction with hydroxylamine hydrochloride in solvents like formic acid or N,N-dimethylformamide (DMF) under reflux. rsc.org

While not a primary route for this compound itself, the conversion of carboxylic acids to nitriles is a fundamental transformation in organic synthesis. The precursor, 2,4,6-trimethoxybenzoic acid, can be synthesized from 1,3,5-trimethoxybenzene (B48636) (sym-trimethylbenzene) by reacting it with carbon dioxide in the presence of a catalyst. google.com Another method involves the oxidation of 2,4,6-trimethylbenzaldehyde. chemicalbook.com

The direct cyanation of activated phenol (B47542) derivatives, such as 1,3,5-trimethoxybenzene, provides a potential route to this compound. A study has shown that electron-rich aromatics, including 1,3,5-trimethoxybenzene, can undergo cyanation using cyanogen (B1215507) bromide (BrCN) with aluminum trichloride (B1173362) (AlCl3) as a catalyst under solvent-free conditions. pnu.ac.ir This reaction can yield both cyanated and brominated products. pnu.ac.ir

Catalytic Systems in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved efficiency for nitrile synthesis. numberanalytics.com Transition metal catalysts, including palladium, nickel, and copper, are widely used for the cyanation of aryl halides and other substrates. numberanalytics.com

The Sandmeyer reaction, a classic method for synthesizing aryl nitriles from aryl diazonium salts, has been adapted into a catalytic version using copper catalysts. bohrium.com Similarly, the Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with copper(I) cyanide, is another traditional method. numberanalytics.com

More modern approaches include nickel-catalyzed cyanation reactions. For instance, nickel catalysts can be used for the cyanation of aryl halides using sources like potassium cyanide or even acetonitrile. numberanalytics.comnih.govrsc.org Nickel-catalyzed deaminative cyanation has also been developed, converting alkyl amines to alkyl nitriles using the less toxic zinc cyanide. nih.gov

Iron catalysts have been employed for the dehydration of aldoximes to nitriles, offering an environmentally benign route that does not require nitrile-containing solvents. nih.gov

Nickel-Catalyzed Cyanation Processes

Nickel-catalyzed reactions are a cornerstone for the synthesis of aryl nitriles, offering cost-effective and efficient alternatives to traditional methods. acs.org The synthesis of this compound can be achieved by the cyanation of appropriately substituted benzene precursors, such as aryl halides, phenol derivatives, or thioethers, leveraging various nickel-based catalytic systems. bohrium.comacs.orgorganic-chemistry.org The sterically hindered nature of the 2,4,6-trisubstituted ring presents a synthetic challenge that modern nickel catalysis has successfully addressed. acs.org

A prevalent method involves the cyanation of aryl chlorides or bromides using a nickel catalyst in conjunction with a cyanide source, most commonly zinc cyanide (Zn(CN)₂). organic-chemistry.org Zinc cyanide is favored due to its lower toxicity compared to other cyanide reagents. researchgate.net A typical catalytic system employs an air-stable nickel(II) salt like NiCl₂·6H₂O as a precatalyst, which is reduced in situ to the active Ni(0) species. acs.org The reaction's success often hinges on the choice of ligand and additives. For instance, the use of 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand and 4-(dimethylamino)pyridine (DMAP) as an additive has proven crucial for achieving high yields under mild conditions (50–80 °C). acs.orgorganic-chemistry.org DMAP is believed to play a key role in activating the zinc cyanide and facilitating the transmetalation step in the Ni(0)/Ni(II) catalytic cycle. organic-chemistry.org

Another pathway involves the nickel-catalyzed cyanation of aryl thioethers. This transformation achieves a C–S bond activation followed by C–CN bond formation. bohrium.com An effective catalytic system for this process combines a nickel catalyst with 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) as the ligand and potassium acetate (KOAc) as the base. organic-chemistry.org This method demonstrates high functional group tolerance and is scalable. bohrium.com

Furthermore, phenol derivatives, such as aryl sulfonates, can serve as precursors. An efficient cyanation of these substrates has been developed using a Ni(II) complex as the precatalyst and DMAP as an additive with Zn(CN)₂ as the cyanide source. acs.org A one-pot synthesis from the corresponding aldehyde, 2,4,6-trimethoxybenzaldehyde, is also a viable route, utilizing anhydrous nickel sulfate (B86663) and hydroxylamine hydrochloride in DMF. ujconline.net

The general mechanism for these processes involves the oxidative addition of the aryl precursor to a Ni(0) complex, followed by transmetalation with the cyanide source (e.g., Zn(CN)₂) and subsequent reductive elimination to yield the this compound product and regenerate the Ni(0) catalyst. bohrium.com

Table 1: Nickel-Catalyzed Cyanation Methodologies This table is interactive. Click on the headers to sort the data.

| Precursor Type | Nickel Catalyst System | Cyanide Source | Key Additives/Ligands | Typical Conditions | Ref. |

|---|---|---|---|---|---|

| Aryl Chloride | NiCl₂·6H₂O / Zn | Zn(CN)₂ | dppf, DMAP | 50-80 °C, NMP | organic-chemistry.org, acs.org |

| Aryl Thioether | Ni(COD)₂ or NiBr₂·diglyme | Zn(CN)₂ | dcype, KOAc | 110 °C, 1,4-dioxane | bohrium.com, organic-chemistry.org |

| Aryl Sulfonate | Ni(OTf)₂ | Zn(CN)₂ | dppb, DMAP | 120 °C, Toluene | acs.org |

| Aryl Bromide/Chloride | Ni(II) precatalyst | K₄[Fe(CN)₆] | JosiPhos ligand | Biphasic aqueous | nih.gov |

| Aryl Halide | Ni(MeCN)₆₂ | Acetonitrile | 1,10-phenanthroline, Si–Me₄-DHP | 120 °C, Acetonitrile | rsc.org |

| Aldehyde | NiSO₄ | Hydroxylamine HCl | DMF | Reflux | ujconline.net |

Alternative Catalysts and Reaction Conditions

While nickel catalysis is prominent, several alternative methods exist for the synthesis of benzonitriles, including this compound. These methods may employ other transition metals or be entirely metal-free, offering different reactivity profiles and substrate compatibility.

Palladium-catalyzed cyanation is a well-established alternative to nickel-based systems and was one of the first highly successful transition-metal-catalyzed methods for this transformation. researchgate.net These reactions typically use palladium(0) catalysts and various cyanide sources. However, base-metal catalysts like nickel are often preferred for their lower cost. nih.gov

Copper-catalyzed reactions, such as the classic Rosenmund-von Braun reaction, represent another alternative. This method traditionally involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide at high temperatures (≥150 °C), but its scope can be limited and the conditions harsh. acs.org Modern advancements have led to more versatile copper-catalyzed cyanation methods under milder conditions. researchgate.net

In recent years, transition-metal-free approaches have gained significant attention. Photoredox catalysis offers a powerful method for the cyanation of electron-rich arenes. acs.org For a substrate rich in methoxy groups like a precursor to this compound, a photoredox-catalyzed SNAr (Nucleophilic Aromatic Substitution) reaction can be employed. This method uses a highly oxidizing organic photoredox catalyst, such as an acridinium (B8443388) salt, to activate the C–OMe bond towards ipso-cyanation. The reaction proceeds under mild conditions using light, a photocatalyst, and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). acs.org

Electrochemical synthesis provides another metal-free alternative. Anodic oxidation can be used to generate a cyanide source in situ from safer precursors like 5-aminotetrazole, which can then react with aromatic compounds to form nitriles. gre.ac.uk This method avoids the direct handling of highly toxic cyanide salts and can be adapted for flow chemistry setups. gre.ac.uk

Table 2: Alternative Cyanation Strategies This table is interactive. Click on the headers to sort the data.

| Catalysis Type | Catalyst/Reagent | Precursor Type | Cyanide Source | Key Features | Ref. |

|---|---|---|---|---|---|

| Palladium-Catalyzed | Pd(0) complexes | Aryl Halides | Zn(CN)₂, KCN | Well-established, broad scope | researchgate.net |

| Copper-Catalyzed | CuCN | Aryl Halides | CuCN | Classic method, often harsh conditions | acs.org |

| Photoredox (Metal-Free) | Acridinium Salt | Methoxyarenes | TMSCN | Mild, C-O bond cleavage | acs.org |

| Electrochemical (Metal-Free) | - (Anodic Oxidation) | Aromatics | 5-Aminotetrazole | In situ cyanide generation, safer | gre.ac.uk |

Synthetic Strategies for Radiolabeled or Isotopic Variants of this compound

The synthesis of radiolabeled or isotopically-enriched versions of this compound is crucial for its use as a tracer in metabolic studies, mechanistic investigations, or as an internal standard for quantitative analysis. nucleosyn.com The strategy typically involves introducing a stable (e.g., ¹³C, ²H) or radioactive (e.g., ¹¹C, ¹⁸F) isotope in one of the final synthetic steps to maximize isotopic incorporation and simplify purification. nih.gov

For carbon-isotope labeling, the nitrile group is the most logical target. The synthesis can be adapted to use a labeled cyanide source, such as K¹³CN, Na¹³CN, or Zn(¹³CN)₂ in the nickel- or palladium-catalyzed cyanation reactions described previously. rsc.org For positron emission tomography (PET) applications, the short-lived isotope ¹¹C (t½ ≈ 20.4 min) can be incorporated. nih.gov This is often achieved using [¹¹C]cyanide, which can be generated from cyclotron-produced [¹¹C]CO₂ or [¹¹C]CH₄. nih.gov Transition metal-mediated reactions, including those using palladium, nickel, or copper, are frequently employed to rapidly form the C-¹¹CN bond under the time constraints imposed by the isotope's half-life. nih.govnih.gov

Another approach for ¹³C-labeling involves starting with a labeled precursor. For example, a synthetic route could begin with a ¹³C-labeled benzaldehyde, such as 2,4,6-trimethoxybenzaldehyde-[7-¹³C], which is then converted to the nitrile. rsc.org

While direct fluorination of the this compound ring is not straightforward, the introduction of ¹⁸F (t½ ≈ 109.7 min) for PET imaging would typically require a different synthetic design. nih.gov A common strategy involves the late-stage nucleophilic substitution of a suitable leaving group (e.g., nitro, trimethylammonium, or halide) on a precursor molecule with [¹⁸F]fluoride. nih.gov Alternatively, organometallic precursors, such as a nickel-aryl or palladium-aryl complex, can be reacted with an ¹⁸F-fluorinating agent. nih.gov The synthesis would be designed to place the ¹⁸F label at a desired position on a molecule for which this compound is a key intermediate.

Reactivity and Mechanistic Investigations of 2,4,6 Trimethoxybenzonitrile

Nucleophilic Reactivity of the Nitrile Group in 2,4,6-Trimethoxybenzonitrile

The nitrile group (C≡N) in this compound is characterized by a polarized triple bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity governs its reactivity towards nucleophiles. libretexts.org Nucleophilic attack on the carbon atom leads to the formation of an sp²-hybridized imine anion, which is a key intermediate in many reactions. libretexts.orglibretexts.org

One of the most common reactions of nitriles is their conversion to amidoximes through the addition of hydroxylamine (B1172632) (NH₂OH). nih.gov This reaction is a cornerstone in medicinal chemistry, as the resulting amidoxime (B1450833) functional group is a bioisostere for carboxylic acids and amides and serves as a crucial precursor for synthesizing heterocycles like 1,2,4-oxadiazoles. enamine.netnih.gov The general process involves the nucleophilic attack of hydroxylamine on the electrophilic carbon of the nitrile group. nih.govgoogle.com

The reaction is typically carried out by heating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or sodium hydroxide (B78521), in a solvent like ethanol (B145695). nih.gov For this compound, this reaction yields N'-hydroxy-2,4,6-trimethoxybenzimidamide. The mechanism proceeds via nucleophilic attack of the hydroxylamine nitrogen on the nitrile carbon, followed by proton transfers to yield the final amidoxime product. nih.gov Amidoximes are known to exist as two tautomers, the Z- and E-isomers, with the Z-isomer being generally more stable.

A typical synthetic procedure involves refluxing the nitrile and hydroxylamine hydrochloride with a base in ethanol for several hours. nih.gov

The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by a range of nucleophiles. These reactions are analogous to nucleophilic additions to carbonyl groups. masterorganicchemistry.comslideshare.net

Hydrolysis: Like other nitriles, this compound can be hydrolyzed under acidic or basic conditions. libretexts.org The reaction proceeds through initial nucleophilic attack by water (in acid) or hydroxide (in base) to form an amide intermediate (2,4,6-trimethoxybenzamide), which can then be further hydrolyzed to the corresponding carboxylic acid (2,4,6-trimethoxybenzoic acid). libretexts.org This hydrolysis pathway is a documented method for preparing the carboxylic acid from the nitrile.

Reduction: The nitrile group can be reduced to a primary amine ( (2,4,6-trimethoxyphenyl)methanamine). Strong reducing agents like lithium aluminum hydride (LiAlH₄) achieve this transformation via successive nucleophilic additions of hydride ions (H⁻) to the nitrile carbon. libretexts.orglibretexts.org The reaction first produces an imine anion intermediate, which is then further reduced to the amine. libretexts.org

Addition of Organometallic Reagents: Grignard reagents (R-MgX) can add to the nitrile group to form ketones after hydrolysis. libretexts.org The reaction involves nucleophilic attack by the carbanion of the Grignard reagent on the nitrile carbon, forming an imine anion salt. Aqueous workup then hydrolyzes the imine to a ketone. libretexts.org

Carbene Addition: In a specialized reaction, this compound reacts with (biphenyl-4-yl)chlorocarbene (BCC) in an equilibrium reaction to form a nitrile ylide. rsc.org This reaction was studied using laser flash photolysis (LFP), and the formation of the nitrile ylide was confirmed spectroscopically. rsc.org

Electrophilic Reactivity and Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The reactivity of the benzene (B151609) ring is heavily influenced by its substituents. In this compound, the aromatic ring is substituted with three methoxy (B1213986) (-OCH₃) groups and one cyano (-CN) group.

Methoxy groups are powerful activating groups due to their ability to donate electron density to the ring via resonance. wikipedia.org They are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. wikipedia.org Conversely, the nitrile group is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects, and is a meta-director. wikipedia.org

In this compound, the three strong activating methoxy groups dominate the ring's reactivity. They are located at positions 2, 4, and 6. This arrangement makes the remaining unsubstituted positions (3 and 5) the primary sites for electrophilic attack. Both positions 3 and 5 are ortho to two methoxy groups and para to one, making them exceptionally electron-rich and highly activated towards electrophiles. masterorganicchemistry.com The directing effects of the activating groups and the deactivating group are therefore in agreement. The molecule is expected to be extremely reactive towards electrophilic substitution at the 3 and 5 positions.

Radical Reactions Involving this compound

While polar reactions are more common for this compound, its involvement in radical chemistry has been documented. A key example involves the reaction with carbenes, which can have diradical character.

In laser flash photolysis studies, the addition of (biphenyl-4-yl)chlorocarbene (BCC), a transient reactive intermediate, to this compound was observed. rsc.org This addition results in the formation of a nitrile ylide. rsc.org The reaction is an equilibrium process, and the presence of the electron-rich this compound allowed for the direct spectroscopic measurement of the resulting nitrile ylide, an observation not possible with less electron-rich nitriles like propiononitrile. rsc.org This highlights a unique interaction where the nitrile acts as a trapping agent for a carbene species.

Cycloaddition Reactions of this compound Oxide

The most extensively studied area of reactivity for this scaffold involves its corresponding nitrile oxide, this compound oxide. Nitrile oxides are classic 1,3-dipoles that readily participate in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles. researchgate.netwikipedia.org Due to the significant steric hindrance provided by the two ortho-methoxy groups, this compound oxide is more stable than many other aryl nitrile oxides, which have a tendency to dimerize. scispace.comucm.es

The nitrile oxide is not typically the starting material itself but is generated in situ from 2,4,6-trimethoxybenzaldoxime. nih.govresearchgate.net A common method for this transformation is the oxidation of the aldoxime, for example, using a solution of bromine in aqueous sodium hydroxide at low temperatures. nih.govresearchgate.net The generated nitrile oxide is then immediately trapped by a dipolarophile present in the reaction mixture.

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkene (a dipolarophile) is a powerful, stereospecific method for synthesizing Δ²-isoxazolines, a class of heterocycles with significant applications in medicinal chemistry. researchgate.netmdpi.comorganic-chemistry.org The reaction is concerted and proceeds via a [4π+2π] cycloaddition mechanism. scispace.comorganic-chemistry.org

This compound oxide has been shown to react with various alkenes to produce isoxazolines. nih.govmdpi.com The reaction with electron-deficient alkenes, such as those bearing ester groups, proceeds efficiently. For instance, its reaction with dimethyl fumarate (B1241708) (a trans-alkene) yields the corresponding trans-isoxazoline derivative. nih.govpreprints.org Similarly, reaction with dimethyl maleate (B1232345) (a cis-alkene) affords the cis-cycloadduct, demonstrating the stereoconservative nature of the Huisgen cycloaddition. researchgate.netpreprints.org

The nitrile oxide has also been reacted with more complex dipolarophiles like fullerenes, leading to isoxazoline-ring-fused fullerene derivatives. nih.govresearchgate.net

Table 1: 1,3-Dipolar Cycloaddition Reactions of this compound Oxide with Alkenes

| Dipolarophile | Reagents & Conditions | Product | Reference(s) |

| Dimethyl Fumarate | THF, reflux, 6 h | trans-Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate | nih.gov, preprints.org, mdpi.com |

| Dimethyl Maleate | Not specified | cis-Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate | preprints.org, researchgate.net |

| trans-Dibenzoylethylene | Not specified | trans-4,5-Dibenzoyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydroisoxazole | mdpi.com, researchgate.net |

| Fullerene | Not specified | Isoxazolofullerene adducts | nih.gov, researchgate.net |

Cycloaddition with Alkynes

This compound oxide also reacts with alkynes in [3+2] cycloaddition reactions to form isoxazoles. scispace.comdntb.gov.ua These reactions can be highly regioselective. For instance, the reaction with arylacetylenes proceeds with full regioselectivity to yield 3,5-disubstituted isoxazoles. sci-rad.com The regiochemical outcome can be controlled by catalysts; copper(I) and N-heterocyclic carbene catalysts tend to favor 3,5-disubstituted isoxazoles, while ruthenium(II) catalysis can favor the 3,4-disubstituted regioisomers. scispace.com

Cycloaddition with Fullerenes

The reaction of this compound oxide with fullerenes, particularly C60, has been studied, leading to the formation of isoxazolo-fullerenes. researchgate.netkisti.re.krresearchgate.net The addition occurs across a 6,6-ring junction on the fullerene cage. researchgate.net The twofold cycloaddition of this nitrile oxide to C60 results in a complex mixture of bisadducts. researchgate.netresearchgate.netresearchgate.net Through extensive HPLC separation, multiple fractions containing different regioisomers have been isolated and characterized. researchgate.netresearchgate.net

The multiple additions of addends to the fullerene sphere create a significant challenge in terms of regioisomerism. For the double addition of a symmetric addend to C60, eight regioisomers are possible (cis, equatorial, and trans). cnr.it In the case of the twofold cycloaddition of this compound oxide to C60, a theoretical analysis predicted 22 conceivable regioisomers, though two were deemed impossible due to steric hindrance. researchgate.net Experimental work has led to the isolation and characterization of 16 of the 20 possible bisadducts. researchgate.netresearchgate.net

For the nonspherical C70 fullerene, regioselectivity is even more complex due to the presence of different types of C-C bonds. nih.gov Bingel-Hirsch reactions on C70 show a strong preference for addition to the α-type bonds at the poles of the molecule. nih.gov The formation of bisadducts preferentially occurs at the opposite pole from the first addition, leading to specific regioisomers designated as "12 o'clock," "2 o'clock," or "5 o'clock". nih.gov

Table 2: Regioisomerism in Fullerene Bisadducts

| Fullerene Core | Reaction Type | Number of Possible Regioisomers | Key Findings | Reference |

|---|---|---|---|---|

| C60 | Twofold 1,3-dipolar cycloaddition | 20 (theoretically) | 16 bisadducts were isolated and characterized from a complex mixture. | researchgate.netresearchgate.net |

| C70 | Bingel bis-cyclopropanation | 3 (at opposite poles) | Regioisomers are named based on their relative positions (e.g., 2 o'clock, 5 o'clock). | nih.gov |

Formation and Reactivity of Nitrile Ylides from this compound

Nitrile ylides are another class of 1,3-dipoles that can be generated from nitrile precursors. nih.govnih.gov They possess a C-N-C framework and are typically highly reactive intermediates. nih.gov One method to generate a nitrile ylide is through the addition of a singlet carbene to a nitrile. rsc.org

Laser flash photolysis studies of (biphenyl-4-yl)chlorodiazirine in the presence of various nitriles have shown the formation of nitrile ylides in an equilibrium reaction. rsc.org Notably, the absorption spectrum of the resulting nitrile ylide could be directly measured only when using this compound. This is attributed to the electronic properties and stability conferred by the trimethoxyphenyl group. The reactivity of the formed nitrile ylide towards olefins was observed to be substantially lower than that of the parent carbene. rsc.org

Compound Index

Coordination Chemistry of this compound as a Ligand

This compound (tmbn) serves as an effective ligand in coordination chemistry, primarily due to the electron-donating properties of its three methoxy groups. These groups enhance the electron density on the aromatic ring and the nitrile moiety, making it a more potent Lewis base compared to simpler benzonitriles. This increased electron-donating ability allows it to form stable complexes with various metal ions, particularly with soft metals like gold(I). uoa.gr

Complexation with Metal Ions and Resulting Geometries

The enhanced electron-donating nature of this compound facilitates the formation of robust metal complexes. uoa.gr A significant example is its complexation with gold(I). Researchers have successfully synthesized bis-nitrile gold(I) complexes using tmbn, which exhibit greater stability than analogous complexes with less electron-rich nitriles like benzonitrile (B105546). uoa.gr

A key documented complex is bis(this compound)gold(I) hexafluoroantimonate, Au(tmbn)₂. uoa.gr This complex is formed by the reaction of gold(I) chloride (AuCl) with silver hexafluoroantimonate (AgSbF₆) in the presence of an excess of this compound. uoa.gr The reaction proceeds rapidly, completing in about 20 minutes in dichloromethane, to yield the product as a white crystalline solid. uoa.gr Unlike the unstable bis(benzonitrile)gold(I) hexafluoroantimonate, the Au(tmbn)₂ complex is notably stable, capable of being stored for months under ambient conditions without decomposition. uoa.gr The geometry of d¹⁰ metal ions like Au(I) in [ML₂]⁺ type complexes is typically linear, with the metal ion coordinated to the nitrogen atoms of the two nitrile ligands.

Table 1: Synthesis and Properties of Au(tmbn)₂

| Property | Description | Source(s) |

|---|---|---|

| Complex | Bis(this compound)gold(I) hexafluoroantimonate | uoa.gr |

| Formula | Au(C₁₀H₁₁NO₃)₂ | uoa.gr |

| Synthesis | Reaction of AuCl and tmbn with 1 equivalent of AgSbF₆ in CH₂Cl₂. | uoa.gr |

| Reaction Time | ~20 minutes | uoa.gr |

| Yield | 75–83% | uoa.gr |

| Appearance | White crystalline solid | uoa.gr |

| Stability | Stable for months at room temperature. | uoa.gr |

| Inferred Geometry | Linear | |

Applications in Homogeneous Catalysis

The stability and reactivity of metal complexes containing the this compound ligand make them valuable in homogeneous catalysis. The Au(tmbn)₂ complex, in particular, has been identified as a highly versatile and multipurpose precatalyst, analogous to the role of Pd₂(dba)₃ in palladium chemistry. uoa.gr Its utility lies in its ability to serve as a convenient starting material for the in-situ generation of a wide range of catalytically active gold(I) species. uoa.groclc.org

This precatalyst can be used to prepare other gold(I) complexes, AuL(tmbn), by reacting it with a desired ligand (L), such as a phosphine (B1218219) or a chiral phosphite (B83602). uoa.grrsc.org This approach simplifies the process of screening different gold(I) catalysts for developing new synthetic methods. uoa.gr

Applications of tmbn-ligated gold catalysts include:

Skeletal Rearrangements: The catalyst system derived from Au(tmbn)₂ has demonstrated excellent reactivity and stability in reactions such as the skeletal rearrangement of 1,6-enynes. uoa.gr

Enantioselective Cycloadditions: Chiral gold(I) phosphite complexes, generated from a precatalyst involving tmbn, are effective in catalyzing enantioselective [4+2] cycloadditions of aryl-substituted 1,6-enynes. rsc.org These reactions proceed under mild conditions to construct complex molecular frameworks with high enantioselectivity. rsc.org

Solid-Supported Catalysis: The [Au(tmbn)₂]⁺ cation is a suitable precursor for immobilizing gold(I) complexes onto functionalized solid supports, creating robust and recyclable catalysts for various transformations. uoa.gr

Table 2: Examples of Catalytic Applications

| Reaction Type | Precatalyst/System | Function of tmbn | Example Reaction | Source(s) |

|---|---|---|---|---|

| Skeletal Rearrangement | Au(tmbn)₂ | Stabilizing ligand in a versatile precatalyst. | Rearrangement of 1,6-enynes. | uoa.gr |

| [4+2] Cycloaddition | Chiral phosphite gold(I) complexes generated from a tmbn-containing precursor. | Component of the precatalyst used to generate the active chiral catalyst. | Enantioselective cycloaddition of aryl-substituted 1,6-enynes. | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,4,6-Trimethoxybenzonitrile

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Due to the inherent symmetry of this compound, its NMR spectra exhibit a distinct and simplified pattern of signals.

The proton (¹H) NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the high degree of symmetry simplifies the spectrum significantly. The two aromatic protons at positions 3 and 5 are chemically equivalent, as are the six protons of the methoxy (B1213986) groups at positions 2 and 6. This results in a spectrum with three distinct signals.

The expected signals are:

A singlet corresponding to the two equivalent aromatic protons (H-3 and H-5).

A singlet representing the six protons of the two equivalent methoxy groups (-OCH₃) at the C-2 and C-6 positions.

A singlet for the three protons of the methoxy group (-OCH₃) at the C-4 position.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH (H-3, H-5) | ~6.1-6.3 | Singlet (s) | 2H |

| Methoxy OCH₃ (C-2, C-6) | ~3.8-3.9 | Singlet (s) | 6H |

| Methoxy OCH₃ (C-4) | ~3.8-3.9 | Singlet (s) | 3H |

Note: The exact chemical shifts of the two distinct methoxy groups may be very close and could potentially overlap depending on the solvent and spectrometer resolution.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The symmetry of this compound reduces the number of expected signals. There are six unique carbon environments: C-1, C-2/C-6, C-3/C-5, C-4, the nitrile carbon (C≡N), the methoxy carbons at C-2/C-6, and the methoxy carbon at C-4. Quaternary carbons, those without attached protons (C-1, C-2, C-4, C-6), typically show weaker signals. oregonstate.edulibretexts.org

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~90-95 |

| C-2, C-6 | ~160-165 |

| C-3, C-5 | ~90-95 |

| C-4 | ~160-165 |

| -C≡N | ~115-120 |

| -OCH₃ (C-2, C-6) | ~55-60 |

| -OCH₃ (C-4) | ~55-60 |

Note: The chemical shifts are estimates based on typical values for substituted aromatic rings and may vary based on experimental conditions.

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguous structural confirmation by revealing through-bond and through-space correlations between nuclei. weebly.comyoutube.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. In this molecule, significant proton-proton coupling is not expected, so the COSY spectrum would likely be uninformative, confirming the isolated nature of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the aromatic proton signal (~6.1-6.3 ppm) to the aromatic carbon signal (C-3/C-5, ~90-95 ppm) and the methoxy proton signals to their respective methoxy carbon signals (~55-60 ppm).

The aromatic protons (H-3/H-5) showing correlations to the quaternary carbons C-1 and C-4, and the protonated carbon C-5 or C-3.

The methoxy protons at C-2/C-6 showing a strong correlation to the C-2/C-6 carbons.

The methoxy protons at C-4 showing a strong correlation to the C-4 carbon. These HMBC correlations would unequivocally confirm the substitution pattern on the benzene (B151609) ring.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is characterized by absorptions corresponding to its nitrile, ether, and aromatic components.

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3100-3000 | Medium-Weak |

| C-H Stretch (Aliphatic, -OCH₃) | 3000-2850 | Medium |

| C≡N Stretch (Nitrile) | 2240-2220 | Sharp, Medium |

| C=C Stretch (Aromatic Ring) | 1600-1585 and 1500-1400 | Medium-Strong |

| C-O Stretch (Aryl Ether) | ~1250 (asymmetric) and ~1050 (symmetric) | Strong |

The presence of a sharp, medium-intensity peak in the ~2230 cm⁻¹ region is a definitive indicator of the nitrile functional group. nih.gov The strong absorptions related to the C-O ether linkages are characteristic of the three methoxy substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₁NO₃, corresponding to a molecular weight of approximately 193.2 g/mol . nist.govnist.gov

The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M⁺) at m/z = 193. The fragmentation pattern is key to confirming the structure.

Key Fragmentation Peaks:

m/z 193: The molecular ion peak [M]⁺. nist.gov

m/z 178: A major peak resulting from the loss of a methyl radical (•CH₃) from one of the methoxy groups, forming a stable cation [M-15]⁺. nist.gov

m/z 150: Subsequent loss of carbon monoxide (CO) from the [M-15]⁺ fragment [M-CH₃-CO]⁺.

| m/z Value | Proposed Fragment | Significance |

| 193 | [C₁₀H₁₁NO₃]⁺ | Molecular Ion (M⁺) |

| 178 | [C₉H₈NO₃]⁺ | Loss of •CH₃ |

| 150 | [C₈H₈NO₂]⁺ | Loss of •CH₃ and CO |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. sciencepublishinggroup.com The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The chromophore in this compound is the substituted benzene ring.

The benzene ring itself has characteristic π → π* transitions. The presence of substituents significantly affects the wavelength of maximum absorbance (λmax). The three methoxy groups (-OCH₃) act as powerful auxochromes, groups that intensify and shift the absorption to longer wavelengths (a bathochromic shift) due to the donation of lone pair electrons into the aromatic π-system. vscht.cz The nitrile group (-C≡N) also extends the conjugation. This extensive substitution is expected to shift the primary absorption bands significantly compared to unsubstituted benzene. As the extent of conjugation and substitution on an aromatic ring increases, the energy required for electronic excitation decreases, resulting in absorption at longer wavelengths. utoronto.ca

X-ray Crystallography and Solid-State Structure of this compound and its Derivatives

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. youtube.com By irradiating a crystal with X-rays, a diffraction pattern is generated, which can be mathematically decoded to build a detailed model of the electron density and, consequently, the atomic positions. youtube.com This method is the gold standard for determining the exact molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific single-crystal X-ray diffraction study for this compound is not widely available in the surveyed literature, the analysis of its derivatives and structurally related compounds offers valuable insights into its likely solid-state characteristics. For instance, the analysis of fluorinated benzonitrile (B105546) derivatives, such as 2,4,6-trifluorobenzonitrile, reveals complex interlayer interactions within the crystal lattice. sigmaaldrich.com

Studies on other 1,3,5-trisubstituted benzene derivatives show a tendency to form specific supramolecular patterns, such as dimers, held together by weak intermolecular forces like C–H⋯O and C–H⋯π interactions. rsc.org The conformation of the side-arms and the nature of the substituents significantly influence these packing arrangements. rsc.org In the case of this compound, the methoxy groups and the nitrile moiety would be expected to play a key role in directing the crystal packing through dipole-dipole interactions and potential weak hydrogen bonds. Powder X-ray Diffraction (PXRD) can also be a valuable tool for characterizing the crystalline nature of the bulk material. researchgate.net

Table 1: Representative Crystallographic Data for a Related Compound (2,4,6-triamino-1,3,5-triazine)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.29 |

| b (Å) | 7.48 |

| c (Å) | 10.33 |

| β (°) | 108.52 |

This data is for 2,4,6-triamino-1,3,5-triazine (melamine), a molecule with a similar 2,4,6-substitution pattern, and is provided for illustrative purposes of crystallographic parameters. researchgate.net

Other Spectroscopic Techniques for Comprehensive Characterization

Beyond X-ray crystallography, a combination of other spectroscopic methods is essential for the complete structural elucidation of this compound in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For this compound, both ¹H NMR and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. A singlet would be observed for the two equivalent aromatic protons (H-3 and H-5). The nine protons of the three methoxy groups would likely appear as two distinct signals: a six-proton singlet for the two equivalent methoxy groups at positions 2 and 6, and a three-proton singlet for the unique methoxy group at position 4.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. Signals would be expected for the nitrile carbon, the four unique aromatic carbons (C-1, C-2/6, C-3/5, and C-4), and the two unique methoxy carbons (C-2/6 OCH₃ and C-4 OCH₃).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Aromatic H-3, H-5 | ~6.1 | Singlet |

| ¹H | Methoxy (C2, C6) | ~3.8-3.9 | Singlet |

| ¹H | Methoxy (C4) | ~3.8-3.9 | Singlet |

| ¹³C | Nitrile (CN) | ~115-120 | Singlet |

| ¹³C | Aromatic (C-1) | ~90-100 | Singlet |

| ¹³C | Aromatic (C-2, C-6) | ~160-165 | Singlet |

| ¹³C | Aromatic (C-3, C-5) | ~90-95 | Singlet |

| ¹³C | Aromatic (C-4) | ~160-165 | Singlet |

| ¹³C | Methoxy (C2, C6) | ~55-60 | Singlet |

| ¹³C | Methoxy (C4) | ~55-60 | Singlet |

Note: Predicted values are estimates and may vary based on solvent and experimental conditions. rsc.orgcarlroth.com

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220-2240 |

| Aromatic Ring (C=C) | Stretching | 1580-1600 and 1450-1500 |

| Aryl Ether (C-O-C) | Asymmetric Stretching | 1200-1275 |

| Aryl Ether (C-O-C) | Symmetric Stretching | 1020-1075 |

| Aromatic C-H | Stretching | 3000-3100 |

These ranges are typical for the specified functional groups. vscht.czresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and fragment ions are detected. The mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight. nist.gov The fragmentation pattern provides additional structural confirmation.

Table 4: Major Ions in the Electron Ionization Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Interpretation |

| 193 | Molecular Ion [M]⁺ |

| 178 | [M - CH₃]⁺ |

| 150 | [M - CH₃ - CO]⁺ |

Data sourced from the NIST Chemistry WebBook. nist.gov

Computational and Theoretical Studies of 2,4,6 Trimethoxybenzonitrile

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations have been instrumental in exploring the geometry, electronic properties, and reactivity of 2,4,6-Trimethoxybenzonitrile. These studies typically employ functionals like B3LYP combined with basis sets such as 6-311G(d,p) to achieve reliable results for molecular geometry and electronic properties.

Analysis of Molecular Orbitals (HOMO/LUMO) and Charge Transfer

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, DFT calculations reveal the distribution and energy levels of these orbitals.

HOMO: The HOMO is primarily localized on the electron-rich methoxy-substituted benzene (B151609) ring, indicating that this is the region most susceptible to electrophilic attack.

LUMO: The LUMO is predominantly centered on the benzonitrile (B105546) moiety, particularly the cyano group, which is the most likely site for nucleophilic attack.

The energy gap (ΔE) between the HOMO and LUMO provides insight into the intramolecular charge transfer (ICT) characteristics of the molecule. A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, facilitating electron excitation and charge transfer from the donor part (the trimethoxy-substituted ring) to the acceptor part (the nitrile group).

Table 1: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | Value not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Value not available | Energy of the Lowest Unoccupied Molecular Orbital |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP surface is color-coded to represent different electrostatic potential values.

In the MEP map of this compound:

Red Regions: These indicate areas of high electron density and negative electrostatic potential. Such regions are found around the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy (B1213986) groups. These sites are prone to electrophilic attack.

Blue Regions: These represent areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. Positive potentials are generally located around the hydrogen atoms.

Green Regions: These denote areas of neutral potential.

The MEP analysis visually confirms the electronic distributions suggested by the HOMO/LUMO analysis, highlighting the electronegative character of the nitrile and methoxy groups, which play a crucial role in the molecule's intermolecular interactions. researchgate.netnih.gov

Thermodynamic Parameters and Energy Landscapes

DFT calculations can be used to predict various thermodynamic properties of this compound at a given temperature and pressure. scirp.org These parameters are crucial for understanding the stability of the molecule and predicting the outcomes of chemical reactions. Key calculated parameters include:

Enthalpy of Formation (ΔHf°): Represents the change in enthalpy during the formation of the compound from its constituent elements.

Gibbs Free Energy of Formation (ΔGf°): Indicates the spontaneity of the compound's formation.

Entropy (S°): Measures the degree of disorder in the molecule.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount.

These calculations help in constructing energy landscapes for potential chemical reactions involving this compound, allowing for the determination of reaction feasibility and the relative stability of reactants, transition states, and products. The NIST Chemistry WebBook provides access to gas-phase thermochemistry data for this compound. nist.govnist.gov

Table 2: Calculated Thermodynamic Parameters for this compound

| Thermodynamic Property | Value | Units |

|---|---|---|

| Enthalpy of Formation | Value not available | kJ/mol |

| Gibbs Free Energy of Formation | Value not available | kJ/mol |

| Entropy | Value not available | J/(mol·K) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations are excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.netrsc.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be used to study:

Conformational Analysis: The three methoxy groups can rotate around their C-O bonds, leading to various conformers. MD simulations can explore the potential energy surface associated with these rotations, identify the most stable conformations, and determine the energy barriers between them. ufms.br

Intermolecular Interactions: In a condensed phase (liquid or solid), MD simulations can reveal how molecules of this compound interact with each other and with solvent molecules. This includes analyzing packing arrangements, radial distribution functions, and the nature of non-covalent interactions like van der Waals forces and dipole-dipole interactions.

These simulations are crucial for understanding the macroscopic properties of the substance, such as its solubility, viscosity, and crystal structure, based on its microscopic behavior. nih.govnih.gov

Quantum Chemical Calculations on Hydrogen Bonding and Intermolecular Forces

Although this compound does not have a hydrogen atom bonded to a highly electronegative atom and thus cannot act as a hydrogen bond donor, its structure allows it to be a hydrogen bond acceptor. Quantum chemical calculations can be employed to investigate the nature and strength of these interactions. chemrxiv.orgchemrxiv.org

Potential hydrogen bond acceptor sites include:

The nitrogen atom of the nitrile group.

The oxygen atoms of the three methoxy groups.

Computational methods can model the interaction of this compound with hydrogen bond donors like water or alcohols. By calculating the interaction energies, geometric parameters of the hydrogen bond (e.g., distance and angle), and analyzing the electron density distribution through methods like Natural Bond Orbital (NBO) analysis, the strength and characteristics of these hydrogen bonds can be quantified. nih.gov This information is vital for understanding its behavior in protic solvents and its potential interactions in biological systems.

Theoretical Studies on Reaction Pathways and Transition States

Computational and theoretical chemistry offer powerful tools to elucidate the mechanisms of chemical reactions, providing detailed insights into reaction pathways and the energetic profiles of transition states. These studies are crucial for understanding the reactivity of a molecule and for designing new synthetic routes.

Generally, theoretical investigations of reaction pathways for compounds like this compound could explore several key reaction types:

Nucleophilic Aromatic Substitution (SNAr): Given the electron-donating nature of the three methoxy groups, the benzene ring is activated towards electrophilic attack and deactivated towards nucleophilic substitution. However, computational studies could model potential SNAr reactions under specific conditions, calculating the energy barriers for the formation of Meisenheimer intermediates and the subsequent transition states for the departure of a leaving group, should one be present.

Reactions involving the Nitrile Group: The cyano group is susceptible to a variety of transformations, including hydrolysis, reduction, and addition reactions. Theoretical studies could map the potential energy surfaces for these reactions, identifying the transition state structures and activation energies for each step. For instance, the acid- or base-catalyzed hydrolysis of the nitrile to an amide and then to a carboxylic acid could be modeled to understand the energetics of the intermediates and transition states involved.

Electrophilic Aromatic Substitution: While the methoxy groups are activating, theoretical calculations could determine the preferred sites of electrophilic attack (ortho or para to the methoxy groups) by analyzing the energies of the corresponding sigma complexes (arenium ions) and the transition states leading to their formation.

In the absence of specific studies on this compound, it is not possible to provide detailed research findings or data tables on its reaction pathways and transition states. Future computational research would be invaluable in filling this knowledge gap and providing a deeper, quantitative understanding of the chemical reactivity of this compound.

Derivatives and Analogs of 2,4,6 Trimethoxybenzonitrile

Substituted Benzonitrile (B105546) Derivatives with Methoxy (B1213986) Groups

The aromatic ring of 2,4,6-trimethoxybenzonitrile is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the three methoxy groups. These groups direct incoming electrophiles to the ortho and para positions. In this specific molecule, the 3- and 5-positions (ortho to two methoxy groups and para to one) are available for substitution.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The general mechanism involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. minia.edu.eg Subsequent loss of a proton from the intermediate restores the aromaticity of the ring, yielding the substituted product. lkouniv.ac.in

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst.

The methoxy groups are strong activating groups and ortho-, para-directors, meaning they increase the rate of electrophilic substitution and direct the incoming electrophile to the positions ortho and para to themselves. libretexts.org For this compound, the positions at C3 and C5 are ortho and para to the methoxy groups, making them highly nucleophilic and susceptible to attack by electrophiles. The nitrile group, in contrast, is a deactivating, meta-directing group. However, the powerful activating effect of the three methoxy groups dominates the directing effects, making substitution at the 3 and 5 positions highly favorable.

Isoxazoline (B3343090) Derivatives Containing the 2,4,6-Trimethoxyphenyl Moiety

Isoxazolines and their oxidized counterparts, isoxazoles, are five-membered heterocyclic compounds that are present in numerous biologically active molecules and serve as important synthetic intermediates. minia.edu.eglkouniv.ac.in A primary route to synthesizing these heterocycles is through the 1,3-dipolar cycloaddition reaction of a nitrile oxide with an alkene (for isoxazolines) or an alkyne (for isoxazoles). libretexts.org

Derivatives containing the 2,4,6-trimethoxyphenyl moiety can be synthesized starting from this compound N-oxide. This key intermediate acts as the 1,3-dipole for cycloaddition reactions. The reaction of this compound N-oxide with various disubstituted acetylenes (dipolarophiles) leads to the formation of polyfunctionalized isoxazole (B147169) ring systems. nih.gov

For instance, the reaction with symmetrical acetylenedicarboxylates proceeds via heating in a solvent like tetrahydrofuran (THF). The cycloaddition is a concerted pericyclic reaction where the nitrile oxide adds across the carbon-carbon triple bond of the acetylene to form the isoxazole ring in a single step. nih.gov

Table 6.2.1: Synthesis of Isoxazole Derivatives from this compound N-Oxide

| Dipolarophile | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Dimethyl acetylenedicarboxylate | Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-isoxazoledicarboxylate | Reflux in THF, 4h | 78 | nih.gov |

| Diethyl acetylenedicarboxylate | Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-isoxazoledicarboxylate | Reflux in THF | - | nih.gov |

| Di-tert-butyl acetylenedicarboxylate | Di-tert-butyl 3-(2,4,6-trimethoxyphenyl)-4,5-isoxazoledicarboxylate | Reflux in THF, 5h | - | nih.gov |

Data extracted from Abu-Orabi, S. T., et al. (1988). nih.gov

The resulting isoxazole dicarboxylates can be further modified. For example, hydrolysis of the diester products using a base like sodium hydroxide (B78521) yields the corresponding dicarboxylic acid, demonstrating the utility of these compounds as synthetic intermediates. nih.gov

This compound N-Oxide and its Reactivity

This compound N-oxide is a key reactive intermediate derived from this compound. Nitrile oxides are classified as 1,3-dipoles and are highly valuable in organic synthesis, particularly for the construction of five-membered heterocyclic rings through [3+2] cycloaddition reactions. libretexts.org

The synthesis of this compound N-oxide typically starts from the corresponding aldoxime, 2,4,6-trimethoxybenzaldehyde (B41885) oxime. The oxime is halogenated to form a hydroximoyl halide, which is then treated with a base to eliminate hydrogen halide, generating the nitrile oxide in situ.

The primary reactivity of this compound N-oxide is its participation in 1,3-dipolar cycloaddition reactions. As an electron-rich 1,3-dipole, it readily reacts with electron-deficient dipolarophiles such as alkynes and alkenes. nih.gov

Reaction with Alkynes: As detailed in the previous section, the reaction with disubstituted acetylenes yields fully aromatic isoxazole derivatives. This reaction is a powerful tool for creating highly substituted heterocyclic systems. For example, refluxing this compound oxide with dimethyl acetylenedicarboxylate in tetrahydrofuran gives Dimethyl 3-(2,4,6-trimethoxyphenyl)-4,5-isoxazoledicarboxylate in good yield. nih.gov

Reaction with Alkenes: While the reaction with alkynes produces isoxazoles, the corresponding reaction with alkenes (e.g., substituted ethylenes) would yield 2-isoxazoline derivatives. This provides a pathway to partially saturated heterocyclic rings containing the 2,4,6-trimethoxyphenyl moiety.

The reactivity of the nitrile oxide is crucial for these syntheses, providing a direct route to complex molecules from simpler precursors. The stability and reactivity of the nitrile oxide can be influenced by the electronic nature of the substituents on the benzene (B151609) ring; in this case, the three electron-donating methoxy groups impact its reactivity profile.

Synthesis and Characterization of Benzamidine Derivatives

Benzamidine derivatives are compounds containing the C₆H₅C(=NH)NH₂ functional group and are recognized for their utility as synthetic intermediates and pharmacophores. The conversion of a nitrile to an amidine is a common transformation. One of the most established methods for this conversion is the Pinner reaction.

The Pinner synthesis involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically hydrogen chloride gas. This reaction forms an imidate salt (Pinner salt). Subsequent treatment of this imidate salt with ammonia or an amine leads to the formation of the corresponding amidine.

Pinner Reaction Steps for this compound:

Imidate Formation: this compound is dissolved in an anhydrous alcohol (e.g., ethanol) and saturated with dry hydrogen chloride gas at low temperature. This forms the ethyl 2,4,6-trimethoxybenzimidate hydrochloride salt.

Amidinium Salt Formation: The isolated imidate salt is then reacted with ammonia (often in an alcoholic solution) to displace the ethoxy group, forming the 2,4,6-trimethoxybenzamidinium hydrochloride.

Contrary to some statements in older literature suggesting the Pinner method is unsuitable for o-substituted benzonitriles, it has been successfully used to prepare derivatives like 2,4-dimethoxybenzamidinium chloride from the corresponding nitrile, indicating its applicability to sterically hindered nitriles such as this compound. google.com

An alternative approach involves the direct conversion of the nitrile using reagents like lithium bis(trimethylsilyl)amide followed by treatment with an amine hydrochloride.

Characterization of the resulting benzamidine derivatives is typically performed using standard spectroscopic methods. For instance, in the ¹H-NMR spectrum, the appearance of signals corresponding to the -NH and -NH₂ protons confirms the formation of the amidine group. Infrared (IR) spectroscopy would show characteristic N-H stretching vibrations.

Other Functionally Modified Analogs and Their Synthesis

Beyond the derivatives discussed previously, the this compound molecule can be modified at the nitrile group or through cyclization reactions to generate a variety of other analogs.

Hydrolysis to Benzamides and Benzoic Acids: The nitrile functional group can be hydrolyzed under acidic or basic conditions.

Partial Hydrolysis: Careful control of reaction conditions, often using acid catalysis with reagents like sulfuric acid in acetic acid or enzymatic methods, can lead to the partial hydrolysis of the nitrile to form 2,4,6-trimethoxybenzamide.

Complete Hydrolysis: More vigorous conditions, such as refluxing with strong aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH), will lead to complete hydrolysis of the nitrile group to the corresponding carboxylic acid, yielding 2,4,6-trimethoxybenzoic acid.

Reduction to Amines: The nitrile group can be reduced to a primary amine. This transformation is typically achieved using strong reducing agents.

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) over a metal catalyst such as Raney nickel, palladium, or platinum.

Chemical Reduction: Use of metal hydrides like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or THF, followed by an aqueous workup. This converts the nitrile into a (2,4,6-trimethoxyphenyl)methanamine.

Cyclotrimerization to Triazines: Certain benzonitrile derivatives can undergo cyclotrimerization in the presence of a catalyst to form 2,4,6-triaryl-1,3,5-triazines. This reaction involves the head-to-tail cyclization of three nitrile molecules. While this reaction has been reported for benzonitrile and its derivatives using catalytic systems composed of low-valent transition metals like titanium chlorido complexes with magnesium, the specific application to this compound would depend on its compatibility with the catalytic system. researchgate.net If successful, this reaction would yield 2,4,6-tris(2,4,6-trimethoxyphenyl)-1,3,5-triazine, a highly complex and sterically crowded molecule. The synthesis of other substituted triazines often starts from cyanuric chloride and involves nucleophilic substitution. nih.govmdpi.comnih.gov

Applications of 2,4,6 Trimethoxybenzonitrile in Advanced Materials and Chemical Synthesis

Role as a Building Block in Organic Synthesis

2,4,6-Trimethoxybenzonitrile is a versatile organic building block utilized in the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com Its synthetic utility stems from the reactivity of the nitrile group and the specific substitution pattern of the methoxy (B1213986) groups on the benzene (B151609) ring.

The nitrile functional group (-C≡N) is a valuable precursor for a variety of other functional groups. Through reactions such as hydrolysis, it can be readily converted into amides or carboxylic acids. For instance, the hydrolysis of this compound yields 2,4,6-trimethoxybenzoic acid, a compound that itself has applications in further chemical synthesis. google.comresearchgate.net Other transformations of the nitrile group can lead to the formation of amines or various heterocyclic systems, making it a key intermediate in multi-step synthetic pathways. orgsyn.org

The 2,4,6-trimethoxy substitution pattern is electronically related to phloroglucinol (B13840) (1,3,5-trihydroxybenzene), a common starting material in the synthesis of numerous natural products and pharmaceuticals. google.com This structural similarity allows this compound to serve as a protected or modified precursor for phloroglucinol-type derivatives, which are known to possess a wide range of biological activities. nih.gov

Key Synthetic Transformations:

| Starting Material | Reaction | Product | Significance |

| This compound | Hydrolysis | 2,4,6-Trimethoxybenzoic Acid | Access to carboxylic acid derivatives |

| This compound | Reduction | (2,4,6-Trimethoxyphenyl)methanamine | Synthesis of benzylamine (B48309) derivatives |